ベンゼン, 1,1'-オキシビス-, テトラプロピレン誘導体, スルホン化, ナトリウム塩

説明

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts is a multi-constituent substance primarily used as a surfactant. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is widely used in various industrial applications, including latex synthesis, pressure-sensitive adhesives, and other polymer-related processes .

科学的研究の応用

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts has a wide range of scientific research applications:

Chemistry: It is used as an emulsifying and dispersing agent in various chemical processes.

Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

Industry: It is widely used in the production of latex, adhesives, and other polymer-based products .

作用機序

Target of Action

The primary targets of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it is known to interact with various substances to reduce surface tension, which can influence a wide range of biological and chemical processes .

Mode of Action

The mode of action of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves the reduction of surface tension between two liquids or a liquid and a solid. This is achieved through its surfactant properties, allowing it to act as a detergent, wetting agent, emulsifier, foaming agent, and dispersant .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt’s important to note that the bioavailability of such compounds can be influenced by their surfactant properties, which can enhance the solubility of other compounds and facilitate their absorption .

Result of Action

The molecular and cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it can interact with biological membranes, potentially affecting membrane permeability and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts. For instance, it has been noted that this compound may be hazardous to the environment, and special attention should be given to water bodies . Furthermore, it has been suggested that discharge into the environment must be avoided .

生化学分析

Biochemical Properties

The biochemical properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known that it is involved in sulfonation reactions, which are crucial in many biological processes

Cellular Effects

The cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to cause skin irritation and moderate corneal injury in rabbits

Molecular Mechanism

The molecular mechanism of action of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to undergo sulfonation reactions with fuming sulfuric acid or sulfur trioxide

Dosage Effects in Animal Models

The effects of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts vary with different dosages in animal models. At a dose of 500 mg/kg/day, histopathological liver changes were observed in a 90-day oral study of rats . No evidence of carcinogenicity was found in a 2-year oral study of rats

Metabolic Pathways

The metabolic pathways that Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to be involved in sulfonation reactions

準備方法

The most common method for preparing Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves a sulfonation reaction using a continuous reactor, such as a falling film reactor. The process typically involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

化学反応の分析

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include sulfuric acid, sulfur trioxide, sodium hydroxide, and sodium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts is unique due to its specific structure and properties. Similar compounds include:

- Sodium dodecyl diphenyl ether disulfonate

- Diphenyl ether tetrapropylene derivs. sulfonated sodium salts

- 1-Propene tetramer-oxybisbenzene reaction products, sulfonated, sodium salt

These compounds share similar surfactant properties but differ in their specific molecular structures and applications .

生物活性

Sodium dodecyl diphenyl ether disulfonate (SDDD) is an anionic surfactant known for its unique properties and applications across various industries. This article discusses its biological activity, including its interactions with biological systems, environmental impact, and relevant case studies.

Sodium dodecyl diphenyl ether disulfonate is characterized by a dodecyl chain attached to a diphenyl ether structure with two sulfonate groups. This configuration imparts excellent water solubility, surface activity, and stability in various conditions, including acidic and alkaline environments . The compound's molecular structure allows it to function effectively as a surfactant, making it suitable for applications in emulsion polymerization, detergents, and environmental remediation .

1. Toxicity and Safety Profile

Research indicates that SDDD can cause irritation to the skin and eyes upon contact and may lead to gastrointestinal disturbances if ingested . The safety assessment highlights the need for careful handling due to its corrosive nature.

| Exposure Route | Effect |

|---|---|

| Skin Contact | Irritation, potential burns |

| Eye Contact | Corrosive damage |

| Ingestion | Irritation of the gastrointestinal tract |

2. Environmental Impact

SDDD has been studied for its role in enhancing the degradation of persistent organic pollutants (POPs) in aqueous environments. It has shown compatibility with activated persulfate systems, which are used for groundwater remediation . The surfactant aids in mobilizing contaminants, thereby increasing their bioavailability for degradation processes.

3. Case Studies

- Degradation of Perfluorooctanoic Acid (PFOA) : A study demonstrated that SDDD enhances the degradation efficiency of PFOA when used in conjunction with activated persulfate under acidic conditions. The results indicated a degradation efficiency of up to 89.9% when specific conditions were met (e.g., temperature of 50°C and a molar ratio of PFOA to persulfate of 1:100) . This suggests that SDDD can play a significant role in environmental cleanup efforts by facilitating the breakdown of harmful substances.

- Solar Disinfection Enhancement : Another study explored the use of SDDD in solar disinfection processes combined with potassium persulfate (KPS). Results showed that increasing KPS concentrations reduced disinfection time significantly, indicating that SDDD can enhance the efficacy of solar disinfection methods against bacteria like E. coli .

The biological activity of SDDD can be attributed to its surfactant properties, which lower surface tension and enhance solubility. This facilitates interactions between contaminants and degradation agents such as persulfates. The mechanism involves the formation of reactive radicals that can oxidize and break down complex organic molecules into less harmful substances .

特性

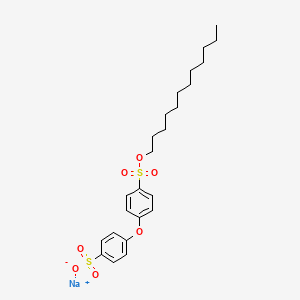

IUPAC Name |

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWRUEGECALFST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS] | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119345-04-9 | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。